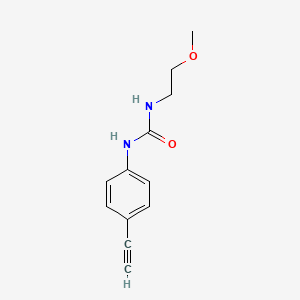

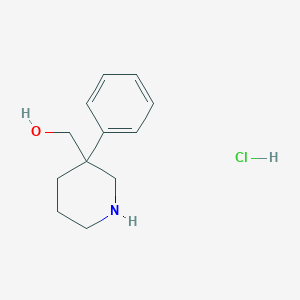

![molecular formula C12H16ClNO3 B1448835 5-[(4-ヒドロキシフェニル)メチル]ピロリジン-2-カルボン酸塩酸塩 CAS No. 1803566-20-2](/img/structure/B1448835.png)

5-[(4-ヒドロキシフェニル)メチル]ピロリジン-2-カルボン酸塩酸塩

説明

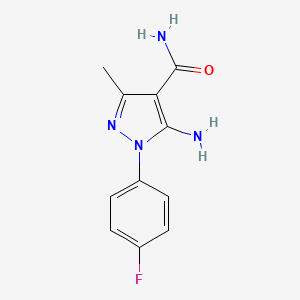

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と開発

ピロリジン環は、その飽和した性質とsp3混成の存在により、多くの生物学的に活性な化合物に見られる一般的な構造です。sp3混成はファーマコフォア空間の効率的な探索を可能にします。 環の非平面性(「擬似回転」として知られる)は、分子の3次元的な被覆に貢献し、生物学的標的との相互作用を強化します 。化合物中のヒドロキシフェニル基は、特定の受容体または酵素に対する親和性を高める可能性があり、新薬の設計において貴重な要素となります。

抗癌研究

ピロリジンコアを有する化合物は合成され、その抗癌の可能性について評価されています。 たとえば、ピロリジンチオセミカルバゾンハイブリッドは、肺がん、卵巣がん、大腸がんを含むさまざまな癌細胞株に対して活性を示しています 。問題の化合物の塩酸塩形態は、その溶解性と生物学的利用能を向上させる可能性があり、抗癌剤製剤の候補となります。

抗菌作用と抗菌作用

ピロリジン誘導体は、顕著な抗菌活性を示しており、構造活性相関(SAR)研究は、ピロリジン環上の異なる置換基がさまざまな程度の抗菌活性を引き起こす可能性を示しています 。言及されている特定の化合物は、細菌株に対するその有効性について調べることができ、新規抗生物質の開発に貢献します。

神経薬理学

ピロリジンアルカロイドとその誘導体は、神経毒性やその他の神経疾患の治療を含む神経薬理学的用途で有望な結果を示しています 。化合物のヒドロキシフェニル部分は、神経経路と相互作用する可能性があり、神経変性疾患の治療に潜在的な治療上の利点を提供します。

抗炎症作用と鎮痛作用

ピロリジン骨格は、抗炎症作用と鎮痛作用に関連付けられています。 ヒドロキシフェニル基の導入は、これらの効果を調節し、新しい抗炎症薬と鎮痛薬の開発につながる可能性があります .

抗寄生虫剤と駆虫剤の用途

ピロリジン誘導体は、さまざまな寄生虫に対して抗寄生虫活性を示すことが確認されています。 化合物の構造的特徴は、特定の寄生虫に対する活性を高めるように最適化でき、寄生虫感染の治療に貢献します .

臓器保護特性

一部のピロリジンアルカロイドは、臓器保護効果を示しており、化学療法誘発毒性など、臓器損傷のリスクのある状態に有益となる可能性があります 。問題の化合物の特定の用途に関する研究は、リスクのある臓器に対する新しい保護剤につながる可能性があります。

抗高血糖の可能性

ピロリジンアルカロイドは、抗高血糖効果についても調査されており、糖尿病の管理に役立つ可能性があります。 化合物の独自の構造は、グルコース代謝に関与する生物学的システムとの相互作用に影響を与える可能性があります .

作用機序

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets, including enzymes like carbonic anhydrases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best ADME/Tox results for drug candidates .

Result of Action

The effects would likely depend on the specific targets and pathways influenced by the compound .

Action Environment

Environmental factors can often impact the effectiveness of many compounds .

生化学分析

Biochemical Properties

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase isoenzymes, particularly human carbonic anhydrase I and II. These enzymes are involved in the reversible hydration of carbon dioxide, a crucial process in maintaining acid-base balance in tissues . The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting physiological processes.

Cellular Effects

The effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, affecting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as carbonic anhydrase, through hydrogen bonds and hydrophobic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage, oxidative stress, and inflammation.

Metabolic Pathways

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with carbonic anhydrase isoenzymes localizes it to regions where these enzymes are active, such as the cytoplasm and mitochondria.

特性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOODBANSMELEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

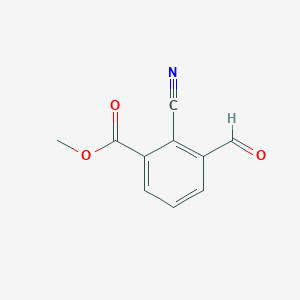

![3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol](/img/structure/B1448756.png)

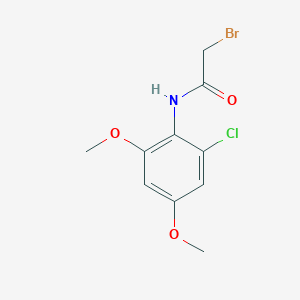

![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)

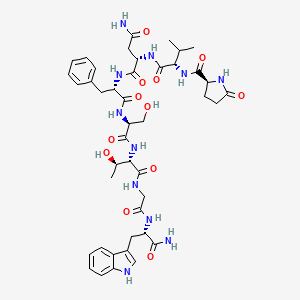

![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)

![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)